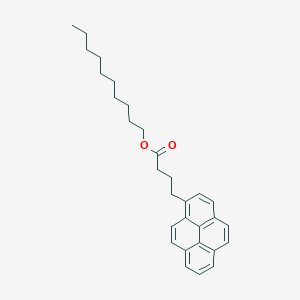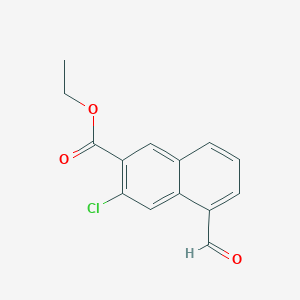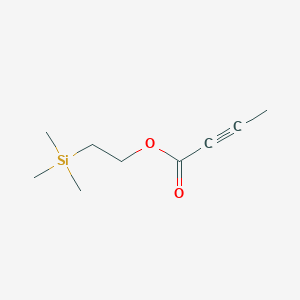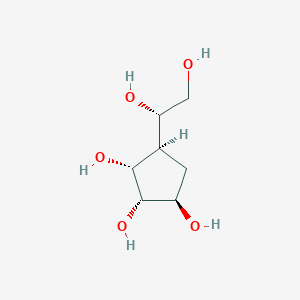
Decyl 4-(pyren-1-YL)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 4-(pyren-1-YL)butanoate: is an organic compound with the molecular formula C30H36O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a decyl ester group attached to the pyrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 4-(pyren-1-YL)butanoate typically involves the esterification of 1-pyrenebutyric acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Decyl 4-(pyren-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of the pyrene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Pyrenequinones or other oxygenated pyrene derivatives.
Reduction: Decyl 4-(pyren-1-YL)butanol.
Substitution: Nitro-pyrene or halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Decyl 4-(pyren-1-YL)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of Decyl 4-(pyren-1-YL)butanoate is primarily based on its photophysical properties. The pyrene moiety can absorb light and undergo electronic transitions, making it useful as a fluorescent probe. The ester group can interact with various molecular targets, facilitating the labeling and tracking of biomolecules. The compound’s ability to undergo specific chemical reactions also allows it to be used in various synthetic and analytical applications.
Vergleich Mit ähnlichen Verbindungen
1-Pyrenebutyric acid: The parent compound of Decyl 4-(pyren-1-YL)butanoate, used in similar applications.
Decyl 4-(pyren-2-YL)butanoate: A structural isomer with different photophysical properties.
Pyrene derivatives: Compounds such as pyrene-1-carboxylic acid and pyrene-1-methanol, which have similar applications in fluorescence and labeling.
Uniqueness: this compound is unique due to its combination of a long alkyl chain and a pyrene moiety, which enhances its solubility in organic solvents and its ability to interact with various molecular targets. This makes it particularly useful in applications requiring both hydrophobic and fluorescent properties.
Eigenschaften
CAS-Nummer |
849501-57-1 |
|---|---|
Molekularformel |
C30H36O2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
decyl 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C30H36O2/c1-2-3-4-5-6-7-8-9-22-32-28(31)15-11-12-23-16-17-26-19-18-24-13-10-14-25-20-21-27(23)30(26)29(24)25/h10,13-14,16-21H,2-9,11-12,15,22H2,1H3 |
InChI-Schlüssel |
RPUOASDSFVSAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)



![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)

![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)

![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)

